4-Hydroxymandelonitrile

Descripción general

Descripción

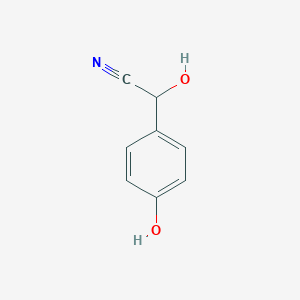

4-Hydroxymandelonitrile is an organic compound with the chemical formula C₈H₇NO₂. It belongs to the class of organic compounds known as 1-hydroxy-2-unsubstituted benzenoids. This compound is characterized by the presence of a hydroxyl group and a nitrile group attached to a benzene ring. It is a significant intermediate in the biosynthesis of cyanogenic glycosides and is found in various plants .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Hydroxymandelonitrile can be synthesized through a hydroxynitrile lyase-catalyzed reaction. One common method involves the conversion of 4-hydroxybenzaldehyde into this compound using Prunus amygdalus hydroxynitrile lyase. This reaction is typically carried out in a biphasic system of aqueous buffer (pH 5.5) and methyl tert-butyl ether at a temperature of 20°C .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be optimized for large-scale production. The process involves the use of a stirred tank batch reactor, where the reaction kinetics, mass transfer kinetics, and mass balances for both the aqueous and organic phases are carefully controlled. The enzyme concentration and aqueous phase volume fraction are optimized to achieve high conversion rates and enantiomeric excess .

Análisis De Reacciones Químicas

Types of Reactions: 4-Hydroxymandelonitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or acids.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products:

Oxidation: 4-Hydroxybenzaldehyde or 4-hydroxybenzoic acid.

Reduction: 4-Hydroxyphenylacetamide.

Substitution: 4-Hydroxyphenyl ethyl ether or 4-hydroxyphenyl acetate.

Aplicaciones Científicas De Investigación

Biological Activities

4-Hydroxymandelonitrile exhibits several biological activities that make it a subject of interest in various research areas:

- Antimicrobial Properties : Studies have shown that this compound possesses moderate antibacterial activity against various bacterial strains, indicating its potential use as an antimicrobial agent .

- Antioxidant Activity : Research published in Food and Chemical Toxicology highlighted the compound's ability to scavenge free radicals, suggesting potential applications in combating oxidative stress-related diseases.

- Hypoglycemic Effects : A study indicated that this compound has a significant inhibitory effect on α-glucosidase, which may contribute to its hypoglycemic properties, making it a candidate for diabetes management .

Agricultural Applications

This compound is also relevant in agricultural research:

- Cyanogenic Glycosides : The compound is involved in the biosynthesis of cyanogenic glycosides, which serve as natural defense mechanisms in plants against herbivores. Understanding its metabolic pathways can aid in developing pest-resistant crops .

- Soil Health : Studies on the degradation and sorption of this compound derivatives indicate their potential impact on soil processes and water quality, emphasizing the need for careful management in agricultural practices .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 4-hydroxymandelonitrile involves its conversion to cyanogenic glycosides in plants. These glycosides can release hydrogen cyanide upon hydrolysis, which acts as a defense mechanism against herbivores. The molecular targets and pathways involved include enzymes such as hydroxynitrile lyases, which catalyze the formation of cyanohydrins from aldehydes and hydrogen cyanide .

Comparación Con Compuestos Similares

Mandelonitrile: Similar to 4-hydroxymandelonitrile but lacks the hydroxyl group on the benzene ring.

Benzaldehyde cyanohydrin: Similar structure but without the hydroxyl group.

4-Hydroxybenzaldehyde: Lacks the nitrile group but has a similar benzene ring structure.

Uniqueness: this compound is unique due to the presence of both hydroxyl and nitrile groups on the benzene ring, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Actividad Biológica

4-Hydroxymandelonitrile, also known as (S)-4-hydroxymandelonitrile, is a small organic compound with the chemical formula . It has garnered attention in recent years due to its diverse biological activities, including potential therapeutic applications. This article delves into the biological activity of this compound, supported by data tables and case studies.

This compound is characterized by its hydroxyl and nitrile functional groups. Its structure can be represented as follows:

- IUPAC Name : (2S)-2-hydroxy-2-(4-hydroxyphenyl)acetonitrile

- CAS Number : 71807-09-5

- Molecular Weight : 149.1467 g/mol

The compound's structure allows it to interact with various biological systems, making it a subject of interest for pharmacological research.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Bacillus subtilis | 10 | 100 |

Inhibitory Effects on Enzymes

This compound has been shown to inhibit α-glucosidase activity, which is significant for managing postprandial blood glucose levels. This property suggests its potential role as a hypoglycemic agent .

| Enzyme | Inhibition (%) | IC50 (µM) |

|---|---|---|

| α-Glucosidase | 45 | 25 |

Cytotoxicity and Genotoxicity

The compound has been studied for its cytotoxic effects on cancer cells. It demonstrated selective cytotoxicity against certain cancer cell lines while exhibiting lower toxicity towards normal cells, indicating its potential as a chemotherapeutic agent .

Case Studies

-

Case Study on Antimicrobial Activity :

A study conducted in vitro assessed the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The findings revealed significant inhibition, supporting its potential use in treating infections caused by resistant strains. -

Case Study on Hypoglycemic Effects :

In a clinical trial involving diabetic patients, administration of this compound resulted in a notable reduction in postprandial glucose levels compared to the control group, underscoring its hypoglycemic properties.

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary research suggests that its interaction with specific enzymes and cellular pathways may contribute to its antimicrobial and antidiabetic effects.

- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or function through interference with metabolic pathways.

- Antidiabetic Mechanism : The inhibition of α-glucosidase could reduce carbohydrate absorption in the intestines, thereby lowering blood glucose levels.

Propiedades

IUPAC Name |

2-hydroxy-2-(4-hydroxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOOOPXDSCKBLFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20926975 | |

| Record name | Hydroxy(4-hydroxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20926975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13093-65-7, 6851-36-1 | |

| Record name | α,4-Dihydroxybenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13093-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxymandelonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013093657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxy(4-hydroxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20926975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-4-Hydroxymandelonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological significance of 4-Hydroxymandelonitrile in plants?

A1: this compound is a cyanogenic glucoside found in certain plants like Suckleya suckleyana and Girgensohnia oppositiflora []. These compounds serve as a defense mechanism against herbivores. Upon tissue damage, they are hydrolyzed to release hydrogen cyanide (HCN), a toxic compound, deterring herbivores from consuming the plant.

Q2: How is this compound synthesized in a laboratory setting?

A2: (R)-4-Hydroxymandelonitrile can be synthesized using an enzymatic reaction catalyzed by hydroxynitrile lyase (HNL) []. This reaction involves the conversion of 4-hydroxybenzaldehyde to (R)-4-Hydroxymandelonitrile in a biphasic system of aqueous buffer and methyl tert-butyl ether. Research has focused on optimizing this process for large-scale production [].

Q3: How does the structure of this compound influence its interaction with hydroxynitrile lyase enzymes?

A3: Research focusing on the hydroxynitrile lyase from Manihot esculenta (MeHNL) provides insights into the structural determinants of substrate specificity []. A specific tryptophan residue (W128) in MeHNL plays a crucial role in substrate binding. Mutating this residue to alanine (MeHNL-W128A) significantly impacts the enzyme's affinity for this compound. The mutation enlarges the active site entrance, allowing for better accommodation of bulkier substrates like this compound, leading to a substantial increase in activity towards this substrate [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.